molecular formula C8H11ClOS B7846279 1-(5-Chloro-2-thienyl)-1-butanol

1-(5-Chloro-2-thienyl)-1-butanol

Cat. No.: B7846279
M. Wt: 190.69 g/mol
InChI Key: WYUHSFBOHFBBJF-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-thienyl)-1-butanol is an organic compound characterized by a thiophene ring substituted with a chlorine atom at the 5-position and a butanol group at the 1-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-thienyl)-1-butanol can be synthesized through several synthetic routes. One common method involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with butylmagnesium bromide (Grignard reagent) followed by reduction. The reaction conditions typically require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale distillation techniques are often employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-thienyl)-1-butanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used to convert the compound to its corresponding ketone or carboxylic acid.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the compound to its corresponding alcohol or alkane.

  • Substitution: Nucleophilic substitution reactions can occur with various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed:

  • Oxidation: 1-(5-Chloro-2-thienyl)-1-butanone or 1-(5-chloro-2-thienyl)butanoic acid.

  • Reduction: 1-(5-Chloro-2-thienyl)-1-butane.

  • Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

1-(5-Chloro-2-thienyl)-1-butanol is utilized in several scientific research applications, including:

  • Chemistry: As a building block in organic synthesis, particularly in the synthesis of more complex thiophene derivatives.

  • Medicine: Investigating the compound's potential as a therapeutic agent or intermediate in the synthesis of pharmaceuticals.

  • Industry: Used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(5-Chloro-2-thienyl)-1-butanol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

  • 1-(5-chloro-2-thienyl)ethanone

  • 2-acetyl-5-chlorothiophene

  • 1-(5-chloro-2-thienyl)ethanamine hydrochloride

This comprehensive overview provides a detailed understanding of 1-(5-Chloro-2-thienyl)-1-butanol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClOS/c1-2-3-6(10)7-4-5-8(9)11-7/h4-6,10H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUHSFBOHFBBJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(S1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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